molecular formula C12H18Br6 B12695273 1,2,3,4,5,6-Hexabromocyclodecane CAS No. 1027045-74-4

1,2,3,4,5,6-Hexabromocyclodecane

Cat. No.: B12695273
CAS No.: 1027045-74-4
M. Wt: 641.7 g/mol
InChI Key: DPLVBOHFTBKOLX-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexabromocyclodecane is a brominated flame retardant. It consists of twelve carbon, eighteen hydrogen, and six bromine atoms tied to the ring. Its primary application is in extruded (XPS) and expanded (EPS) polystyrene foam used as thermal insulation in construction. Other uses include upholstered furniture, automobile interior textiles, car cushions, insulation blocks in trucks, packaging material, video cassette recorder housing, and electric and electronic equipment .

Preparation Methods

1,2,3,4,5,6-Hexabromocyclodecane is prepared in an anhydrous process in polar solvents, by the bromination of 1,5,9-cis, trans, trans-cyclododecatriene at relatively high temperatures. The preferred solvent for the bromination of 1,5,9-cis, trans, trans-cyclododecatriene is a solvent comprising a lower alcohol . The reaction conditions must be carefully controlled to ensure the desired product quality and minimize the formation of side products.

Chemical Reactions Analysis

1,2,3,4,5,6-Hexabromocyclodecane undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of brominated by-products.

    Reduction: This reaction can result in the removal of bromine atoms.

    Substitution: Common reagents for substitution reactions include nucleophiles such as hydroxide ions or amines.

Scientific Research Applications

1,2,3,4,5,6-Hexabromocyclodecane is extensively used in scientific research due to its flame-retardant properties. It is used in:

Mechanism of Action

1,2,3,4,5,6-Hexabromocyclodecane exerts its effects primarily through its interaction with thyroid hormone receptors. It can impair thyroid hormone-induced dendrite arborization of Purkinje cells and suppress thyroid hormone receptor-mediated transcription. This compound can interfere with thyroid hormone action in target organs, including the developing brain .

Comparison with Similar Compounds

1,2,3,4,5,6-Hexabromocyclodecane is similar to other brominated flame retardants such as:

  • Decabromodiphenyl ether (decaBDE)
  • Tetrabromobisphenol A (TBBPA)
  • Polybrominated diphenyl ethers (PBDEs)

Compared to these compounds, this compound is unique due to its specific structure and the number of bromine atoms, which contribute to its distinct flame-retardant properties .

Properties

CAS No.

1027045-74-4

Molecular Formula

C12H18Br6

Molecular Weight

641.7 g/mol

IUPAC Name

1,2,3,4,5,6-hexabromocyclododecane

InChI

InChI=1S/C12H18Br6/c13-7-5-3-1-2-4-6-8(14)10(16)12(18)11(17)9(7)15/h7-12H,1-6H2

InChI Key

DPLVBOHFTBKOLX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(C(C(C(C(CC1)Br)Br)Br)Br)Br)Br

Origin of Product

United States

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